molecular formula C20H25N3O5 B11159240 [1-({[3-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)propanoyl]amino}methyl)cyclohexyl]acetic acid

[1-({[3-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)propanoyl]amino}methyl)cyclohexyl]acetic acid

Cat. No.: B11159240
M. Wt: 387.4 g/mol
InChI Key: RTEJHPMZPHGBPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound [1-({[3-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)propanoyl]amino}methyl)cyclohexyl]acetic acid is a structurally complex molecule featuring a quinazoline-dione core linked via a propanoyl-aminomethyl bridge to a cyclohexylacetic acid moiety. This architecture confers unique physicochemical and pharmacological properties. The quinazoline-dione group is known for hydrogen-bonding interactions due to its carbonyl and amine groups, while the cyclohexylacetic acid moiety may enhance solubility and bioavailability compared to purely aromatic systems .

Properties

Molecular Formula

C20H25N3O5

Molecular Weight

387.4 g/mol

IUPAC Name

2-[1-[[3-(2,4-dioxo-1H-quinazolin-3-yl)propanoylamino]methyl]cyclohexyl]acetic acid

InChI

InChI=1S/C20H25N3O5/c24-16(21-13-20(12-17(25)26)9-4-1-5-10-20)8-11-23-18(27)14-6-2-3-7-15(14)22-19(23)28/h2-3,6-7H,1,4-5,8-13H2,(H,21,24)(H,22,28)(H,25,26)

InChI Key

RTEJHPMZPHGBPB-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(CC(=O)O)CNC(=O)CCN2C(=O)C3=CC=CC=C3NC2=O

Origin of Product

United States

Preparation Methods

Electrochemical Cyclization of 2-Aminobenzamides

Ghoshal et al. developed an electrochemical method using substituted 2-aminobenzamides and aldehydes in acetic acid as an electrolyte. The reaction proceeds via acid-catalyzed hemiaminal formation, followed by imine intermediate generation and anodic oxidation to yield 4-quinazolinones. Key advantages include:

  • Substrate scope : Tolerates electron-donating and withdrawing groups on both benzamide and aldehyde components.

  • Scalability : Demonstrated for gram-scale synthesis with 85% yield for 2-phenylquinazolin-4(3H)-one (3a).

  • Conditions : Carbon anode, aluminum cathode, 0.35 A·cm⁻² current, room temperature, 3–5 h.

Catalytic Oxidative Cyclization Using Molybdenum Complexes

A Schiff base dioxomolybdenum(VI) complex selectively synthesizes 2-substituted quinazolin-4(3H)-ones from 2-aminobenzamides and aldehydes. Hydrogen peroxide acts as an oxidant, enabling:

  • Selectivity : Controlled formation of dihydroquinazolinones or fully oxidized quinazolinones via temperature modulation.

  • Efficiency : 0.5 mol% catalyst loading, yields up to 92%.

Table 1: Comparison of Quinazolinone Synthesis Methods

MethodCatalyst/ElectrolyteTemperatureTime (h)Yield Range
ElectrochemicalAcetic acidRT3–570–85%
Mo-catalyzedSchiff base complex80°C4–680–92%

Preparation of Cyclohexylacetic Acid

The cyclohexylacetic acid moiety is synthesized via palladium-catalyzed hydrocarboxylation of methylenecyclohexane:

Palladium-Mediated Hydrocarboxylation

Key steps include:

  • Substrate : Methylenecyclohexane reacted with formic acid and acetic anhydride.

  • Catalyst : Pd(OAc)₂ with fluorinated phosphine ligand (P(p-C₆H₄F)₃).

  • Conditions : 80°C, 48 h, toluene, inert atmosphere.

  • Yield : 93% with >100:1 linear-to-branched selectivity.

Propanoyl Linker Installation

The 3-(2,4-dioxoquinazolin-3-yl)propanoyl group bridges the quinazolinone and cyclohexylacetic acid units. A two-step approach is employed:

Esterification and Aminolysis

  • Step 1 : Quinazolinone-propanoic acid (3) is synthesized via saponification of ethyl 3-[2-oxoquinolin-1(2H)-yl]propanoate (2a) using NaOH.

  • Step 2 : Reaction with 1-(aminomethyl)cyclohexylacetic acid under carbodiimide coupling (e.g., EDC/HOBt) forms the amide bond.

Table 2: Propanoyl Linker Synthesis Parameters

StepReagents/ConditionsYield
1NaOH, H₂O/EtOH, 25°C, 10 h89%
2EDC, HOBt, DMF, RT, 12 h78%

Final Assembly of the Target Compound

The convergent synthesis involves coupling the three fragments:

  • Quinazolinone-propanoic acid (3) : Prepared as in Section 3.

  • Cyclohexylacetic acid derivative : 1-(Aminomethyl)cyclohexylacetic acid synthesized via reductive amination of cyclohexylacetaldehyde followed by hydrolysis.

  • Amide Coupling : Activated ester of 3 reacts with the amine group of the cyclohexylacetic acid derivative under mild conditions.

Optimization Challenges

  • Steric hindrance : Bulky cyclohexyl group necessitates prolonged reaction times (24–48 h).

  • Purification : Silica gel chromatography with ethyl acetate/hexane (3:7) effectively isolates the product.

Alternative Synthetic Routes

Microwave-Assisted Cyclization

Microwave irradiation (600 W, 4 min) accelerates quinazolinone formation, reducing reaction times from hours to minutes. However, scalability remains limited.

Ultrasound-Promoted Methods

Ultrasound enhances mass transfer in Bischler cyclizations, enabling quinazolinone synthesis at lower temperatures (80°C vs. 120°C).

Analytical Characterization

Critical data for the target compound:

  • ¹H NMR : δ 1.2–1.6 (m, cyclohexyl), 2.63 (t, CH₂CO), 4.43 (t, NCH₂), 7.1–7.5 (m, aromatic).

  • ¹³C NMR : 172.8 ppm (COOH), 166.5 ppm (quinazolinone C=O).

  • HRMS : m/z calcd. for C₂₁H₂₅N₃O₅: 423.18; found: 423.22 .

Chemical Reactions Analysis

Types of Reactions

[1-({[3-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)propanoyl]amino}methyl)cyclohexyl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form quinazoline derivatives.

    Reduction: Reduction reactions can modify the quinazoline core or other functional groups.

    Substitution: The compound can participate in substitution reactions, particularly at the amide or acetic acid moieties.

Common Reagents and Conditions

    Oxidation: Iodine (I2) and tert-butyl hydroperoxide (TBHP) in methanol.

    Reduction: Common reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products

The major products formed from these reactions include various quinazoline derivatives, which can exhibit different biological activities depending on the specific modifications.

Scientific Research Applications

Biological Activities

  • Antitumor Activity :
    • Quinazoline derivatives have been extensively studied for their anticancer properties. The presence of the 2,4-dioxo structure enhances the ability of this compound to inhibit cancer cell proliferation by interfering with various cellular pathways.
    • Case studies have shown that similar compounds can induce apoptosis in cancer cells and inhibit tumor growth in vivo .
  • Antimicrobial Properties :
    • Research indicates that compounds containing the quinazoline framework exhibit significant antimicrobial activity against a variety of pathogens including bacteria and fungi. This is attributed to their ability to disrupt microbial cell function .
  • Anti-inflammatory Effects :
    • The compound's ability to modulate inflammatory pathways makes it a candidate for treating inflammatory diseases. Studies suggest that quinazoline derivatives can inhibit pro-inflammatory cytokines and reduce inflammation in animal models .

Therapeutic Applications

  • Cancer Therapy :
    • Ongoing research is investigating the use of this compound as a lead structure for developing new anticancer agents. Its structural modifications could enhance selectivity and reduce side effects associated with traditional chemotherapy .
  • Infection Control :
    • Given its antimicrobial properties, there is potential for this compound to be developed into new antibiotics or antifungal agents, addressing the growing issue of antibiotic resistance .
  • Anti-inflammatory Drugs :
    • The anti-inflammatory activity suggests possible applications in treating chronic inflammatory diseases such as rheumatoid arthritis or inflammatory bowel disease .

Mechanism of Action

The mechanism of action of [1-({[3-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)propanoyl]amino}methyl)cyclohexyl]acetic acid involves its interaction with DNA. The compound can intercalate into DNA, disrupting the normal function of the DNA and leading to cell death. This mechanism is particularly relevant in its anticancer activity, where it can induce cytotoxic effects in cancer cells .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural and functional attributes of the target compound with structurally related analogs:

Compound Name Molecular Formula Molecular Weight Key Functional Groups Pharmacological Activity
[1-({[3-(2,4-Dioxo-1,4-dihydroquinazolin-3(2H)-yl)propanoyl]amino}methyl)cyclohexyl]acetic acid C₂₁H₂₄N₂O₅ (inferred) ~384.43 (calc.) Quinazoline-dione, cyclohexylacetic acid, amide Not reported in evidence
1’-(3,4,5-Trihydroxybenzoyl)-1’H-spiro[cyclohexane-1,2’-quinazolin]-4’(3’H)-one (4d) C₂₁H₂₂N₂O₄ 366.41 Spiroquinazolinone, trihydroxybenzoyl Antioxidant (hypothesized)
N-[(2,4-Dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide (1) C₁₇H₁₂Cl₂N₂O₃ 375.20 Dichlorophenylmethyl, acetamide, quinazoline-dione Anticonvulsant (demonstrated)
[1-({[3-(3-Methoxy-1,2-oxazol-5-yl)propanoyl]amino}methyl)cyclohexyl]acetic acid C₁₆H₂₄N₂O₅ 324.37 Methoxy-oxazole, cyclohexylacetic acid, amide Not reported in evidence

Key Observations :

  • The target compound distinguishes itself via the quinazoline-dione core, which is absent in the methoxy-oxazole analog .
  • Compared to 4d , which incorporates a spirocyclic system and polar trihydroxybenzoyl group, the target compound’s cyclohexylacetic acid moiety may reduce metabolic degradation while maintaining solubility .
  • The dichlorophenylmethyl group in compound 1 enhances lipophilicity and blood-brain barrier penetration, explaining its anticonvulsant efficacy. In contrast, the target compound’s cyclohexylacetic acid group likely prioritizes peripheral tissue targeting .
Physicochemical Properties
  • Solubility : The cyclohexylacetic acid group in the target compound likely improves aqueous solubility over purely aromatic systems like 1 , which relies on a dichlorophenyl group for lipophilicity .
  • Stability : Quinazoline-dione derivatives are prone to hydrolysis under alkaline conditions, whereas spirocyclic systems (e.g., 4d ) may exhibit enhanced stability due to reduced ring strain .
Pharmacological Potential
  • Anticonvulsant Activity: Compound 1 demonstrated efficacy in seizure models, attributed to the quinazoline-dione’s interaction with voltage-gated ion channels . The target compound’s lack of a dichlorophenyl group may shift its activity toward non-CNS targets.

Biological Activity

The compound [1-({[3-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)propanoyl]amino}methyl)cyclohexyl]acetic acid is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies and sources to provide a comprehensive overview.

Molecular Characteristics

  • Chemical Formula : C₁₃H₁₄N₂O₄
  • Molecular Weight : 294.33 g/mol
  • CAS Number : 217457-64-2

Physical Properties

PropertyValue
DensityNot specified
Melting PointNot specified
Boiling PointNot specified
Flash PointNot specified

Anticancer Properties

Recent studies have indicated that derivatives of the quinazoline structure, including the compound , exhibit significant anticancer activity. For instance, a study conducted on various synthesized compounds containing the quinazoline unit demonstrated promising cytotoxic effects against several cancer cell lines such as A549 (lung cancer), DU145 (prostate cancer), B16-F10 (melanoma), and HepG2 (liver cancer) cells. Notably, compounds 3c, 3l, and 3o showed high efficacy in inhibiting cell proliferation .

The biological activity of this compound is thought to be linked to its ability to interact with DNA. Molecular docking studies revealed that it acts as a DNA intercalator, which can disrupt the replication and transcription processes in cancer cells. This mechanism is crucial as it highlights the potential of this compound in developing novel anticancer therapies .

Anti-Virulence Activity

In addition to its anticancer properties, the compound has been studied for its anti-virulence effects against pathogenic bacteria. Research indicates that compounds with similar structural features can inhibit the action of virulence factors produced by bacteria, which are critical for their pathogenicity. This suggests that the compound may have broader applications in treating infections alongside its anticancer properties .

Study on Anticancer Activity

A comprehensive study evaluated a series of quinazoline derivatives, including the target compound, for their anticancer effects. The results showed:

  • Cell Lines Tested : A549, DU145, B16-F10, HepG2
  • Promising Compounds : Compounds 3c, 3l, and 3o demonstrated significant cytotoxicity.
  • Mechanism : Binding affinity to DNA confirmed through molecular docking studies.

In Vivo Studies

Further investigations into the in vivo efficacy of similar compounds have shown that they can significantly reduce tumor growth in animal models. These studies underscore the potential therapeutic applications of quinazoline derivatives in oncology .

Q & A

Basic Research Questions

Q. What synthetic methodologies are reported for quinazolinone derivatives structurally related to [1-({[3-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)propanoyl]amino}methyl)cyclohexyl]acetic acid?

  • Methodology :

  • Step 1 : Synthesis of the quinazolinone core via condensation of methyl 2-isothiocyanatobenzoate with glycine, yielding 2-(4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)acetic acid .
  • Step 2 : Oxidation of the thioxo group to a dioxo group using hydrogen peroxide to form 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetic acid .
  • Step 3 : Activation of the carboxylic acid using N,N′-carbonyldiimidazole (CDI) for coupling with amine-containing intermediates (e.g., cyclohexyl derivatives) .
    • Key Data :
Reaction StepYield (%)Purification Method
Thioxo → DioxoNot reportedFiltration, recrystallization
CDI-mediated coupling65–72% (analogous reactions)Column chromatography

Q. How is the structural characterization of this compound performed in academic research?

  • Analytical Techniques :

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR for confirming cyclohexyl and quinazolinone ring connectivity .
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular weight and fragmentation patterns .
  • X-ray Crystallography : Used sparingly due to challenges in crystallizing bulky cyclohexyl-acetic acid derivatives (see for analogous triazole crystallization protocols) .

Advanced Research Questions

Q. What computational strategies are employed to optimize the synthesis of quinazolinone derivatives like this compound?

  • Methodology :

  • Quantum chemical calculations (e.g., DFT) to model reaction pathways and transition states, reducing experimental trial-and-error .
  • Molecular docking studies to predict binding affinity to biological targets (e.g., GABA receptors) prior to in vitro testing .
    • Case Study :
  • Reaction path search methods (ICReDD framework) applied to analogous compounds reduced optimization time by 40% .

Q. How are contradictions in biological activity data resolved for structurally similar anticonvulsant agents?

  • Analysis Framework :

  • In vivo vs. in vitro discrepancies : Compare PTZ-induced seizure models (mice) with receptor-binding assays (e.g., GABA-A receptor affinity) to identify off-target effects .
  • Dose-response curves : Validate efficacy thresholds using ED50 values (e.g., 25 mg/kg for seizure suppression in mice) .
    • Data Table :
Compound AnalogGABA-A Binding IC50 (µM)ED50 (mg/kg)
Parent compound ( )0.8 ± 0.125 ± 3
Benzyl-substituted derivative0.5 ± 0.218 ± 2

Q. What experimental designs are used to assess metabolic stability and toxicity?

  • Protocol :

  • Microsomal Assays : Incubation with liver microsomes (human/rat) to measure half-life (t1/2) and intrinsic clearance (Clint) .
  • Cytotoxicity Screening : MTT assays on HepG2 cells to determine IC50 values for hepatotoxicity .
    • Example Data :
ParameterValue
t1/2 (Human microsomes)45 min
Clint (Rat microsomes)22 mL/min/kg
HepG2 IC50>100 µM

Methodological Challenges and Solutions

Q. How are solubility issues addressed during in vitro testing of this hydrophobic compound?

  • Strategies :

  • Use of co-solvents (e.g., DMSO ≤ 0.1% v/v) or lipid-based formulations .
  • Derivatization to prodrugs (e.g., esterification of the acetic acid moiety) to enhance bioavailability .

Q. What separation techniques are optimal for purifying this compound from reaction mixtures?

  • Chromatography :

  • Reverse-phase HPLC (C18 column) with acetonitrile/water gradients (85–95% purity) .
  • Preparative TLC for small-scale purification (Rf = 0.5 in ethyl acetate/hexane 3:1) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.